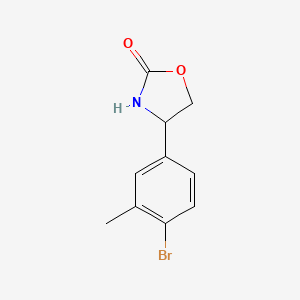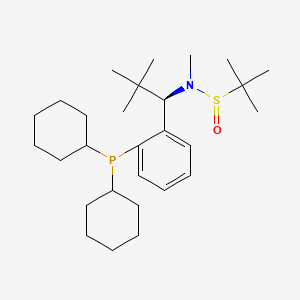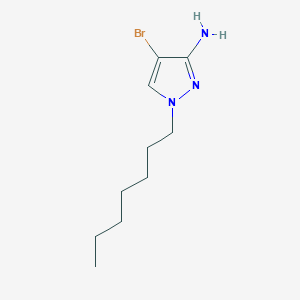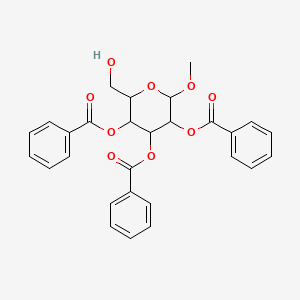![molecular formula C8H8BN3O2 B13640701 [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid: is a heterocyclic compound that features both a pyrazole and a pyridine ring, connected through a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . The boronic acid group can then be introduced through a palladium-catalyzed coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The boronic acid group allows for various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and catalysts. Its boronic acid group makes it a valuable component in the design of functional materials.
Mecanismo De Acción
The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in the position of the nitrogen atoms and the presence of the boronic acid group.
3(5)-Aminopyrazoles: These compounds are structurally related but contain an amino group instead of a boronic acid group.
Uniqueness: The presence of the boronic acid group in [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BN3O2 |
|---|---|
Peso molecular |
188.98 g/mol |
Nombre IUPAC |
(5-pyrazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6,13-14H |
Clave InChI |
SZGABNYLCUFJLQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)N2C=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)


![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)







